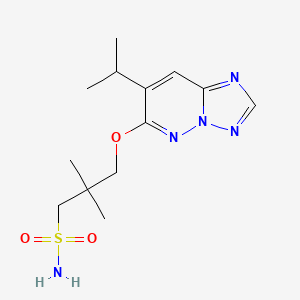

TAK-661

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

175215-34-6 |

|---|---|

Molecular Formula |

C13H21N5O3S |

Molecular Weight |

327.41 g/mol |

IUPAC Name |

2,2-dimethyl-3-[(7-propan-2-yl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxy]propane-1-sulfonamide |

InChI |

InChI=1S/C13H21N5O3S/c1-9(2)10-5-11-15-8-16-18(11)17-12(10)21-6-13(3,4)7-22(14,19)20/h5,8-9H,6-7H2,1-4H3,(H2,14,19,20) |

InChI Key |

ABSYJOKYMQTMMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC2=NC=NN2N=C1OCC(C)(C)CS(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of TAK-661 (Tezacaftor) in Cystic Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of TAK-661 (Tezacaftor), a key small molecule corrector in the treatment of cystic fibrosis (CF). Designed for an audience of researchers, scientists, and drug development professionals, this document details the molecular interactions, cellular consequences, and clinical efficacy of Tezacaftor, with a focus on its role in correcting the trafficking defect of the F508del-mutated Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.

Introduction to Cystic Fibrosis and the F508del-CFTR Defect

Cystic fibrosis is an autosomal recessive genetic disorder caused by mutations in the CFTR gene, which encodes for the CFTR protein, an anion channel responsible for the transport of chloride and bicarbonate across the apical membrane of epithelial cells. The most common mutation, occurring in approximately 90% of individuals with CF, is the deletion of a phenylalanine residue at position 508 (F508del).

The F508del mutation results in a misfolded CFTR protein that is recognized by the cellular quality control machinery in the endoplasmic reticulum (ER) and targeted for premature degradation. Consequently, little to no functional CFTR protein reaches the cell surface, leading to impaired ion and water transport, and the subsequent accumulation of thick, sticky mucus in various organs, most notably the lungs.

This compound (Tezacaftor): A Type I CFTR Corrector

This compound, also known as Tezacaftor (VX-661), is a small molecule classified as a Type I CFTR corrector. Its primary mechanism of action is to directly bind to the misfolded F508del-CFTR protein during its biogenesis, thereby facilitating its proper folding and subsequent trafficking to the cell surface.

Molecular Binding Site and Interaction

Cryo-electron microscopy (cryo-EM) studies have revealed that Tezacaftor binds to a specific site within the first transmembrane domain (TMD1) of the CFTR protein. This binding pocket is formed by transmembrane helices 1, 2, 3, and 6. By lodging itself in this pocket, Tezacaftor acts as a molecular "chaperone," stabilizing the TMD1 and promoting the correct assembly of the entire CFTR protein. This stabilization allows the F508del-CFTR protein to bypass the ER quality control and proceed through the secretory pathway to the plasma membrane.

Cellular and Functional Consequences of Tezacaftor Treatment

The primary cellular consequence of Tezacaftor treatment is an increase in the amount of mature, fully glycosylated F508del-CFTR protein (Band C) at the cell surface. This increase in protein density translates to a partial restoration of chloride ion transport across the epithelial membrane.

However, the corrected F508del-CFTR channel still exhibits a gating defect, meaning it does not open as frequently as the wild-type channel. For this reason, Tezacaftor is most effective when used in combination with a CFTR potentiator, such as Ivacaftor (VX-770), which increases the channel open probability of the CFTR protein at the cell surface. Furthermore, its efficacy is enhanced when combined with a second corrector, Elexacaftor (VX-445), which binds to a different site on the CFTR protein and provides a synergistic correction of the folding defect.

Quantitative Efficacy of Tezacaftor

The efficacy of Tezacaftor, both as a monotherapy and in combination, has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data from these trials.

In Vitro Efficacy

| Assay | Cell Line | Treatment | Outcome | Fold Change vs. Untreated F508del |

| Western Blot | CFBE41o- | Tezacaftor (3 µM) | ↑ Mature CFTR (Band C) | ~3-5 fold |

| Ussing Chamber | HBE | Tezacaftor (3 µM) + Forskolin | ↑ Isc (µA/cm²) | ~10-15% of WT CFTR |

| YFP Halide Influx | Fischer Rat Thyroid | Tezacaftor (3 µM) | ↑ Quench Rate | ~12% of WT CFTR |

Clinical Efficacy in Patients Homozygous for F508del-CFTR

A phase 2 study evaluated the efficacy of Tezacaftor monotherapy and in combination with Ivacaftor in patients with CF homozygous for the F508del mutation.[1][2]

| Treatment Group | N | Mean Absolute Change in ppFEV1 from Baseline at Day 28 | Mean Absolute Change in Sweat Chloride from Baseline at Day 28 (mmol/L) |

| Placebo | 33 | -0.3 | +1.1 |

| Tezacaftor 100 mg qd | 33 | +1.8 | -4.1 |

| Tezacaftor 100 mg qd + Ivacaftor 150 mg q12h | 106 | +3.75 | -6.04 |

Clinical Efficacy in Patients with One F508del Allele and a Residual Function Mutation

A phase 3 study (EXPAND) assessed the efficacy of Tezacaftor in combination with Ivacaftor in patients with at least one F508del allele and a second allele with a residual function mutation.[3]

| Treatment Group | N | Least Squares Mean Difference in Absolute Change in ppFEV1 vs. Placebo (Weeks 4 and 8) | Least Squares Mean Difference in Absolute Change in Sweat Chloride vs. Placebo (Weeks 4 and 8) (mmol/L) |

| Tezacaftor/Ivacaftor | 162 | +6.8 percentage points | -23.3 |

| Ivacaftor | 157 | +4.7 percentage points | -21.4 |

Clinical Efficacy of Triple Combination Therapy (Tezacaftor/Elexacaftor/Ivacaftor)

The addition of a second corrector, Elexacaftor, to the Tezacaftor/Ivacaftor regimen leads to significantly greater improvements in clinical outcomes.

| Patient Population | N | Mean Absolute Change in ppFEV1 from Baseline | Mean Absolute Change in Sweat Chloride from Baseline (mmol/L) | Reference |

| F508del/Minimal Function (24 weeks) | 200 | +14.3 percentage points | -41.8 | Heijerman et al., 2019 |

| F508del/F508del (4 weeks) | 55 | +10.0 percentage points | -45.1 | Middleton et al., 2019[4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blotting for CFTR Protein Maturation

This protocol is used to assess the biochemical correction of F508del-CFTR by observing the shift from the immature, core-glycosylated form (Band B) to the mature, complex-glycosylated form (Band C).

-

Cell Culture and Lysis:

-

Plate human bronchial epithelial (HBE) cells expressing F508del-CFTR and treat with Tezacaftor (or vehicle control) for 24-48 hours.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

Quantify total protein concentration using a BCA or similar assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates in Laemmli buffer.

-

Separate proteins on a 6-8% polyacrylamide gel.

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate with a primary antibody specific for CFTR.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the intensity of Band B (~150 kDa) and Band C (~170-180 kDa). An increase in the Band C/Band B ratio indicates successful correction.

-

Ussing Chamber Assay for CFTR-Mediated Ion Transport

This electrophysiological technique measures ion transport across a polarized epithelial monolayer, providing a direct functional assessment of CFTR channel activity.

-

Cell Culture:

-

Culture HBE cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

-

Treat cells with Tezacaftor (or vehicle) for 24-48 hours prior to the assay.

-

-

Ussing Chamber Setup:

-

Mount the permeable support in an Ussing chamber.

-

Bathe both the apical and basolateral sides with Krebs-bicarbonate Ringer solution, maintained at 37°C and gassed with 95% O2/5% CO2.

-

-

Measurement of Short-Circuit Current (Isc):

-

Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).

-

Sequentially add the following drugs to the appropriate chambers:

-

Amiloride (apical): To block the epithelial sodium channel (ENaC).

-

Forskolin (basolateral): To activate CFTR through cAMP stimulation.

-

Ivacaftor (apical): To potentiate the corrected CFTR channels.

-

CFTRinh-172 (apical): To inhibit CFTR-specific current.

-

-

-

Data Analysis:

-

Calculate the change in Isc in response to each drug. The CFTR-dependent current is the difference between the peak current after forskolin and potentiator addition and the current after the addition of the CFTR inhibitor.

-

YFP-Based Halide Influx Assay

This is a cell-based fluorescence assay that provides a high-throughput method for assessing CFTR function. It measures the rate of iodide influx through CFTR channels, which quenches the fluorescence of a halide-sensitive Yellow Fluorescent Protein (YFP).

-

Cell Culture:

-

Plate cells stably expressing a halide-sensitive YFP and F508del-CFTR in a 96- or 384-well plate.

-

Incubate cells with corrector compounds for 16-24 hours.

-

-

Assay Procedure:

-

Wash the cells with a chloride-containing buffer.

-

Place the plate in a fluorescence plate reader and establish a baseline fluorescence reading.

-

Add a solution containing a CFTR agonist (e.g., forskolin) and an iodide-containing solution.

-

-

Data Analysis:

-

Monitor the decrease in YFP fluorescence over time as iodide enters the cells through activated CFTR channels and quenches the YFP signal.

-

Calculate the initial rate of fluorescence quenching. A faster rate indicates greater CFTR activity.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of this compound's mechanism of action and the experimental workflows used to characterize it.

Caption: F508del-CFTR processing pathway and the corrective action of this compound.

Caption: Experimental workflow for the Ussing chamber assay to measure CFTR function.

Caption: Logical flow of the YFP-based halide influx assay for CFTR function.

Conclusion

This compound (Tezacaftor) represents a significant advancement in the treatment of cystic fibrosis, particularly for individuals with the F508del mutation. As a Type I corrector, its mechanism of action is centered on the direct binding to and stabilization of the misfolded F508del-CFTR protein, facilitating its trafficking to the cell surface. While providing a modest benefit as a monotherapy, its true clinical potential is realized in combination with a CFTR potentiator and a second corrector, which together lead to substantial improvements in lung function and other clinical endpoints. The experimental protocols and quantitative data presented in this guide provide a comprehensive overview of the core mechanism of action of Tezacaftor for the scientific and drug development community.

References

- 1. atsjournals.org [atsjournals.org]

- 2. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and Phe508del and a Residual Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of the elexacaftor plus tezacaftor plus ivacaftor combination regimen in people with cystic fibrosis homozygous for the F508del mutation: a double-blind, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

TAK-661: A Preclinical Exploration of an Eosinophil Chemotaxis Inhibitor for Allergic Asthma

Introduction

TAK-661 is an investigational small molecule that has been identified as a specific inhibitor of eosinophil chemotaxis. The primary body of research available for this compound is a preclinical study that evaluated its efficacy in a sheep model of allergic asthma. This technical guide synthesizes the available information on the discovery and development of this compound, with a focus on its mechanism of action, preclinical findings, and the experimental methodologies employed.

Mechanism of Action

This compound is characterized as a specific inhibitor of eosinophil chemotaxis.[1] Eosinophils are a type of white blood cell that play a central role in the inflammatory cascade associated with allergic asthma. Their recruitment to the airways is a key event leading to the late-phase asthmatic response, which includes sustained bronchoconstriction and airway hyperresponsiveness. By inhibiting the directed migration of eosinophils to the site of allergic inflammation, this compound is hypothesized to mitigate these key pathological features of asthma.

The precise molecular target and signaling pathway through which this compound exerts its inhibitory effect on eosinophil chemotaxis have not been detailed in the available literature. However, the general pathway of eosinophil chemotaxis provides a framework for understanding its potential mechanism.

Eosinophil Chemotaxis Signaling Pathway

The migration of eosinophils from the bloodstream into the airway tissues is a multi-step process orchestrated by a variety of chemoattractants, primarily chemokines such as eotaxin (CCL11), eotaxin-2 (CCL24), and RANTES (CCL5). This process involves the following key stages:

-

Chemoattractant Gradient: Allergens trigger the release of chemokines from airway epithelial and other resident cells, establishing a concentration gradient.

-

Receptor Binding: Eosinophils express chemokine receptors on their surface, most notably CCR3, which binds to eotaxins with high affinity.

-

Intracellular Signaling: Binding of the chemoattractant to its G protein-coupled receptor (GPCR) activates intracellular signaling cascades. This typically involves the activation of phosphoinositide 3-kinase (PI3K), leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Cytoskeletal Reorganization: Downstream effectors of PI3K, such as Rac and Cdc42, orchestrate the polymerization of actin filaments and the formation of lamellipodia and filopodia, cellular protrusions that drive cell movement.

-

Adhesion and Transmigration: The activated eosinophil adheres to the vascular endothelium and migrates across it into the airway tissue, following the chemoattractant gradient.

This compound likely interferes with one or more of these steps to inhibit eosinophil chemotaxis.

Preclinical Development in an Allergic Sheep Model

The primary evaluation of this compound was conducted in a well-established allergic sheep model that mimics key features of human asthma. This model utilizes sheep sensitized to Ascaris suum antigen, which, upon challenge, exhibit both an early- and a late-phase bronchoconstrictor response.

Experimental Design

The experimental workflow for evaluating the efficacy of this compound in the allergic sheep model is outlined below.

Quantitative Data

The study demonstrated that administration of this compound resulted in a significant reduction in the late-phase bronchoconstriction induced by antigen challenge. Furthermore, this compound treatment led to the inhibition of eosinophilia in the bronchoalveolar lavage (BAL) fluid and a decrease in eosinophil infiltration into the airway wall. While there was a trend towards reduction in the early-phase bronchoconstriction and airway hyperresponsiveness, these effects were not statistically significant.

| Parameter | Placebo Group | This compound Group | Outcome |

| Late-Phase Bronchoconstriction | Induced | Significantly Reduced | Positive |

| Eosinophilia in BAL | Induced | Inhibited | Positive |

| Eosinophil Infiltration in Airway Wall | Induced | Inhibited | Positive |

| Early-Phase Bronchoconstriction | Induced | Tendency to Reduce | Not Significant |

| Airway Hyperresponsiveness | Increased | Tendency to Reduce | Not Significant |

Experimental Protocols

Detailed experimental protocols for the study of this compound are based on the methods described in the primary research article and general methodologies for similar preclinical asthma models.

Animal Model

-

Species: Ascaris-sensitive, "dual-respondent" allergic sheep.

-

Sensitization: Naturally sensitized to Ascaris suum antigen.

-

Selection Criteria: Sheep exhibiting both early and late-phase bronchoconstrictor responses to antigen challenge.

Drug Administration

-

Compound: this compound or a placebo.

-

Route of Administration: Intra-stomach.

-

Timing: 2 hours prior to antigen provocation.

Antigen Challenge

-

Antigen: Ascaris suum antigen or phosphate-buffered saline (PBS) as a control.

-

Delivery: Nebulized and inhaled.

Measurement of Pulmonary Resistance

-

Method: Measurement of pulmonary resistance throughout the experiment using appropriate respiratory mechanics equipment.

Bronchoalveolar Lavage (BAL)

-

Timing: 8 hours after antigen challenge.

-

Procedure: A flexible bronchoscope is wedged into a subsegmental bronchus, and a sterile saline solution is instilled and then aspirated.

-

Analysis: The recovered fluid is centrifuged, and the cell pellet is resuspended for total and differential cell counts to determine the number and percentage of eosinophils.

Histological Examination

-

Timing: 8 hours after antigen challenge.

-

Procedure: Lung tissue biopsies are collected, fixed in formalin, embedded in paraffin, and sectioned.

-

Staining: Sections are stained with hematoxylin and eosin (H&E) and specific stains for eosinophils (e.g., Luna's stain) to visualize and quantify eosinophil infiltration into the airway wall.

Airway Responsiveness to Methacholine

-

Timing: 8 hours after antigen challenge.

-

Procedure: Increasing concentrations of methacholine are administered via nebulization, and the provocative concentration of methacholine causing a 400% increase in pulmonary resistance (PC400) is determined.

Conclusion

The available preclinical data on this compound suggest that its mechanism of action as an eosinophil chemotaxis inhibitor translates to a significant reduction in the late-phase asthmatic response and airway inflammation in an allergic sheep model. These findings indicate that the accumulation of eosinophils in the airways is a critical contributor to the late-phase bronchoconstriction. However, the lack of a significant effect on airway hyperresponsiveness in this study suggests that other inflammatory cells and mediators may also play important roles in this aspect of asthma pathophysiology. Further development of this compound would require more in-depth studies to elucidate its precise molecular target, conduct dose-ranging efficacy and safety studies, and ultimately, evaluation in human clinical trials. At present, there is no publicly available information regarding the further clinical development of this compound.

References

Unveiling the Molecular Interface: A Technical Guide to the TAK-661 Binding Site on CFTR

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding site of TAK-661 (tezacaftor) on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This compound is a crucial component of next-generation CFTR modulator therapies, and understanding its precise interaction with the CFTR protein is paramount for the development of more effective treatments for cystic fibrosis. This document details the location of the binding site, the quantitative aspects of the interaction, and the experimental methodologies used to elucidate this critical molecular interface.

Executive Summary

This compound, a Type I CFTR corrector, directly binds to a specific site within the first membrane-spanning domain (MSD1) of the CFTR protein. This interaction stabilizes the MSD1 domain, a critical step in the proper folding and trafficking of the mutant CFTR protein, particularly the F508del variant, to the cell surface. The binding site is a hydrophobic pocket formed by transmembrane helices 1, 2, 3, and 6. This has been unequivocally demonstrated through high-resolution cryo-electron microscopy (cryo-EM) studies. Quantitative binding assays have determined the inhibition constant (Ki) of tezacaftor for CFTR, providing a measure of its binding affinity.

Data Presentation: this compound Binding Affinity

The binding affinity of this compound to the CFTR protein has been quantified using radioligand competition binding assays. These experiments measure the ability of unlabeled this compound to displace a radiolabeled ligand that binds to the same site. The results are typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

| Compound | Assay Type | Radioligand | Protein | Ki (µM) | Reference |

| Tezacaftor (this compound) | Competition Binding | [3H]lumacaftor | Wild-type CFTR | 0.12 ± 0.04 | [1] |

| Tezacaftor (this compound) | Competition Binding | [3H]lumacaftor | Wild-type CFTR | 0.115 ± 0.042 | [1] |

Experimental Protocols

The identification and characterization of the this compound binding site on CFTR have been achieved through a combination of sophisticated biochemical and structural biology techniques. The key experimental approaches are detailed below.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound to the CFTR protein by measuring its ability to compete with a known radiolabeled ligand (e.g., [3H]lumacaftor) for the same binding site.

Methodology:

-

Membrane Preparation: Membranes from cells expressing wild-type CFTR are prepared by homogenization and centrifugation.

-

Incubation: A fixed concentration of the radioligand ([3H]lumacaftor) is incubated with the CFTR-containing membranes in the presence of varying concentrations of unlabeled this compound.

-

Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity retained on the filter is quantified using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing ligand (this compound). The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in providing a high-resolution structural view of the this compound binding site on the CFTR protein.

Methodology:

-

CFTR Protein Purification:

-

Human CFTR is expressed in a suitable cell line (e.g., HEK293 cells).

-

The protein is solubilized from the cell membranes using detergents (e.g., digitonin).

-

The solubilized CFTR is purified using affinity chromatography (e.g., Strep-Tactin resin) followed by size-exclusion chromatography to ensure homogeneity.[1][2][3][4]

-

-

Complex Formation: The purified CFTR protein is incubated with a molar excess of this compound to ensure saturation of the binding site.

-

Grid Preparation:

-

A small volume (typically 3-4 µL) of the CFTR-TAK-661 complex is applied to a glow-discharged cryo-EM grid (e.g., a holey carbon grid).[5][6][7]

-

The grid is blotted to remove excess liquid, creating a thin film of the sample.

-

The grid is then rapidly plunged into liquid ethane to vitrify the sample, preserving the native structure of the complex.[5][6][7]

-

-

Data Collection:

-

The vitrified grids are loaded into a transmission electron microscope (TEM) equipped with a direct electron detector.

-

A large dataset of images (micrographs) is collected automatically.[2]

-

-

Image Processing and 3D Reconstruction:

-

The individual particle images of the CFTR-TAK-661 complex are picked from the micrographs.

-

These 2D images are then aligned and classified to generate 2D class averages.

-

The 2D class averages are used to reconstruct a 3D map of the complex.

-

The 3D map is refined to high resolution, allowing for the visualization of the this compound molecule within its binding pocket on the CFTR protein.[2]

-

Photoaffinity Labeling

While not specifically reported for this compound, photoaffinity labeling is a powerful technique to identify ligand binding sites and could be applied in a similar manner to how it was used for other CFTR modulators.

Methodology:

-

Probe Synthesis: A photo-reactive version of this compound is synthesized, typically containing a diazirine or benzophenone group. This probe should retain its binding affinity for CFTR.

-

Labeling: The photo-reactive probe is incubated with CFTR-expressing cells or purified protein.

-

Photocrosslinking: The mixture is exposed to UV light, which activates the photo-reactive group, causing it to form a covalent bond with nearby amino acid residues in the binding pocket.

-

Protein Digestion: The covalently labeled CFTR protein is isolated and digested into smaller peptides using a protease (e.g., trypsin).

-

Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by mass spectrometry to identify the peptides that have been covalently modified by the photo-reactive probe.

-

Binding Site Identification: The modified peptides are then mapped onto the sequence and structure of the CFTR protein to pinpoint the location of the binding site.

Visualization of Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflow for identifying the this compound binding site and the signaling pathway of its action.

References

- 1. Purification of the Cystic Fibrosis Transmembrane Conductance Regulator Protein Expressed in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Conformational Variability in Ground-State CFTR Lipoprotein Particle Cryo-EM Ensembles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression and Purification of the Cystic Fibrosis Transmembrane Conductance Regulator Protein in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bitesizebio.com [bitesizebio.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Frontiers | Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis [frontiersin.org]

Preclinical Profile of Tezacaftor (TAK-661): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tezacaftor (formerly VX-661, now part of TAK-661) is a small molecule corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. In individuals with cystic fibrosis (CF) caused by specific mutations, such as the common F508del mutation, the CFTR protein is misfolded and prematurely degraded, leading to its absence from the cell surface. Tezacaftor functions by binding to the misfolded F508del-CFTR protein, facilitating its proper folding and trafficking to the cell membrane, thereby increasing the quantity of functional CFTR channels. This guide provides a comprehensive overview of the preclinical studies that have elucidated the mechanism of action, efficacy, and safety profile of Tezacaftor, with a focus on in-vitro and in-vivo experimental data.

Mechanism of Action: Correcting the F508del-CFTR Defect

Tezacaftor is classified as a Type I CFTR corrector. Its primary mechanism involves the stabilization of the first membrane-spanning domain (MSD1) of the CFTR protein. Cryo-electron microscopy studies have revealed that Tezacaftor binds to a hydrophobic pocket within MSD1, linking together four helices that are otherwise unstable in the F508del mutant. This binding promotes the proper folding of the protein during its biogenesis, preventing its premature degradation by the cellular quality control machinery. The stabilized F508del-CFTR can then be trafficked from the endoplasmic reticulum to the cell surface, where it can function as a chloride ion channel.

dot

Caption: Tezacaftor's mechanism of action in correcting F508del-CFTR protein folding and trafficking.

In-Vitro Efficacy Studies

A cornerstone of the preclinical evaluation of Tezacaftor has been a suite of in-vitro assays designed to quantify its ability to rescue the function of F508del-CFTR in various cell-based models.

Key Experimental Models:

-

Human Bronchial Epithelial (HBE) Cells: Primary HBE cells derived from CF patients homozygous for the F508del mutation are considered the gold standard for in-vitro testing of CFTR modulators. These cells are cultured at an air-liquid interface (ALI) to form a polarized epithelium that mimics the in-vivo airway environment.

-

CFBE41o- cells: An immortalized human bronchial epithelial cell line engineered to express F508del-CFTR. These cells are widely used for higher-throughput screening and mechanistic studies.

-

Fischer Rat Thyroid (FRT) Cells: A polarized epithelial cell line that does not endogenously express CFTR, making it a useful model for studying the function of exogenously expressed wild-type or mutant CFTR.

Experimental Protocols:

1. CFTR Protein Maturation Assay (Western Blotting)

-

Objective: To assess the effect of Tezacaftor on the maturation of the F508del-CFTR protein.

-

Methodology:

-

Cell Culture and Treatment: CFBE41o- or primary HBE cells are seeded and cultured to confluence. The cells are then treated with varying concentrations of Tezacaftor (typically in the nanomolar to low micromolar range) or vehicle control (DMSO) for 24-48 hours at 37°C.

-

Protein Extraction: Cells are lysed, and total protein is quantified.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis. The CFTR protein exists in two forms: the immature, core-glycosylated form (Band B, ~150 kDa) and the mature, complexly glycosylated form that has trafficked through the Golgi (Band C, ~170 kDa).

-

Detection: Proteins are transferred to a membrane and probed with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Bands are visualized using chemiluminescence.

-

Quantification: Densitometry is used to quantify the intensity of Band B and Band C. The ratio of Band C to the total CFTR (Band B + Band C) is calculated to determine the maturation efficiency.

-

2. CFTR-Mediated Ion Transport Assay (Ussing Chamber)

-

Objective: To measure the effect of Tezacaftor on CFTR-mediated chloride ion transport across polarized epithelial cell monolayers.

-

Methodology:

-

Cell Culture on Permeable Supports: HBE or CFBE41o- cells are grown on permeable filter supports until a high transepithelial electrical resistance (TEER) is achieved, indicating the formation of tight junctions. Cells are treated with Tezacaftor for 24-48 hours prior to the assay.

-

Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber, which separates the apical and basolateral compartments. The chambers are filled with Ringer's solution and maintained at 37°C.

-

Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is measured.

-

Pharmacological Modulation:

-

Amiloride is added to the apical side to block epithelial sodium channels (ENaC).

-

Forskolin (a cAMP agonist) is then added to activate CFTR channels.

-

A CFTR potentiator, such as Ivacaftor (VX-770), is often added to maximize the current through the corrected CFTR channels.

-

Finally, a specific CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.

-

-

Data Analysis: The change in Isc in response to forskolin and the CFTR potentiator is calculated as a measure of CFTR function.

-

dot

Caption: Workflow for in-vitro evaluation of Tezacaftor's efficacy.

Quantitative In-Vitro Data Summary

| Assay | Cell Line | Treatment | Outcome Measure | Result |

| CFTR Maturation | FRT cells expressing F508del-CFTR | Tezacaftor (3 µM, 48h) | % Mature CFTR (Band C / Total) | ~15-20% of WT-CFTR |

| CFTR Maturation | HBE cells (F508del/F508del) | Tezacaftor (18 µM) + VX-445 (2 µM) | Increase in mature CFTR protein | Synergistic increase greater than either agent alone |

| Ion Transport | FRT cells expressing F508del-CFTR | Tezacaftor (10 µM, 48h) | Forskolin-stimulated Isc | Significant increase over vehicle |

| Ion Transport | HBE cells (F508del/F508del) | Tezacaftor + Ivacaftor | Change in chloride transport | Partial restoration of chloride transport |

In-Vivo Efficacy Studies

Preclinical in-vivo studies have been crucial in evaluating the efficacy and safety of Tezacaftor in a whole-organism context.

Key Animal Model:

-

Phe508del Rat Model: This genetically engineered rat model carries the Phe508del mutation in the Cftr gene and exhibits several key features of human CF, including defects in nasal potential difference.

Experimental Protocol:

1. Nasal Potential Difference (NPD) Measurement in Phe508del Rats

-

Objective: To assess the in-vivo effect of Tezacaftor on CFTR-mediated ion transport in the nasal epithelium.

-

Methodology:

-

Animal Dosing: Phe508del rats are treated with Tezacaftor, often in combination with other CFTR modulators like Elexacaftor and Ivacaftor, or vehicle control. A representative dosing regimen is daily administration for 14 days, with Tezacaftor at 3.5 mg/kg/day.

-

Anesthesia and Catheter Placement: Rats are anesthetized, and a double-lumen catheter is inserted into one nostril for perfusion and measurement.

-

Perfusion Protocol: The nasal mucosa is sequentially perfused with different solutions to measure specific ion transport activities:

-

Basal PD: Ringer's solution.

-

ENaC activity: Ringer's solution containing amiloride.

-

CFTR activity (chloride transport): A low-chloride Ringer's solution containing amiloride.

-

CFTR activity (stimulated): A low-chloride Ringer's solution with amiloride and isoproterenol (a β-adrenergic agonist to stimulate cAMP production).

-

-

Data Acquisition and Analysis: The potential difference between the nasal epithelium and the subcutaneous space is continuously recorded. The change in potential difference in response to the low-chloride and isoproterenol solutions is calculated as a measure of CFTR function.

-

dot

Caption: Workflow for in-vivo evaluation of Tezacaftor's efficacy in a rat model.

Quantitative In-Vivo Data Summary

| Animal Model | Treatment (14 days) | Endpoint | Result |

| Phe508del Rat | Elexacaftor (6.7 mg/kg/day), Tezacaftor (3.5 mg/kg/day), Ivacaftor (25 mg/kg/day) | Change in Nasal Potential Difference (low chloride response) | Significant improvement from baseline (-1.73 mV to -8.04 mV) |

| Phe508del Rat | Elexacaftor (6.7 mg/kg/day), Tezacaftor (3.5 mg/kg/day), Ivacaftor (25 mg/kg/day) | Restoration of Nasal Potential Difference towards Wild-Type | ~36.5% restoration of the chloride response |

Preclinical Pharmacokinetics

In-vitro studies have shown that Tezacaftor is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5. It is a substrate for the hepatic uptake transporter SLCO1B1 and the efflux transporter P-glycoprotein (ABCB1). Unlike some other CFTR correctors, Tezacaftor is not a significant inducer of CYP3A enzymes, which reduces the potential for drug-drug interactions.

Conclusion

The preclinical studies of Tezacaftor have provided a robust foundation for its clinical development and approval. In-vitro experiments using patient-derived cells and relevant cell lines have clearly demonstrated its mechanism of action in correcting the folding and trafficking of the F508del-CFTR protein, leading to a partial restoration of its function as a chloride channel. These findings have been corroborated by in-vivo studies in animal models of CF, which have shown improvements in CFTR-mediated ion transport. The favorable preclinical pharmacokinetic profile of Tezacaftor further supported its advancement into clinical trials. Collectively, this body of preclinical work has been instrumental in establishing Tezacaftor as a key component of highly effective combination therapies for cystic fibrosis.

The Effect of TAK-661 (Tezacaftor) on F508del-CFTR Protein Folding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of TAK-661 (tezacaftor) on the folding and trafficking of the F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF). This document consolidates key preclinical and clinical findings, details relevant experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for professionals in the field.

Introduction to Cystic Fibrosis and the F508del-CFTR Mutation

Cystic fibrosis is a life-threatening autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The CFTR protein functions as a chloride and bicarbonate channel in epithelial cells, and its dysfunction leads to the production of thick, sticky mucus in various organs, most critically affecting the lungs.

The most prevalent CF-causing mutation, occurring in approximately 90% of patients, is the deletion of a single phenylalanine residue at position 508 (F508del). This mutation results in the misfolding of the CFTR protein, leading to its recognition by the cellular quality control system in the endoplasmic reticulum (ER) and subsequent premature degradation. Consequently, there is a significant reduction in the amount of functional CFTR protein at the cell surface, leading to the clinical manifestations of CF.

This compound (Tezacaftor): A CFTR Corrector

This compound (tezacaftor) is a small molecule that acts as a CFTR corrector. It is classified as a Type I corrector, which functions by directly binding to the F508del-CFTR protein and stabilizing its conformation. This stabilization facilitates the proper folding of the protein, allowing it to bypass the ER quality control machinery and traffic to the cell surface, thereby increasing the density of functional CFTR channels on the plasma membrane.

Mechanism of Action of this compound on F508del-CFTR

This compound is believed to exert its corrective effect by stabilizing the interface between the first nucleotide-binding domain (NBD1) and the membrane-spanning domains (MSDs) of the CFTR protein. The F508del mutation is located in NBD1 and disrupts the normal interactions between these domains, leading to a misfolded and unstable protein. By binding to a site within the first transmembrane domain (TMD1), this compound allosterically stabilizes the TMD1/NBD1 interface, promoting the proper assembly of the domains and rescuing the protein from degradation.[1]

The following diagram illustrates the proposed mechanism of action of this compound.

Caption: Mechanism of this compound on F508del-CFTR protein folding and trafficking.

Quantitative Data on the Efficacy of this compound

The efficacy of this compound in correcting the F508del-CFTR defect has been evaluated in numerous preclinical and clinical studies. While often studied in combination with other CFTR modulators, these studies provide valuable quantitative data on its impact.

Preclinical In Vitro Data

In vitro studies using human bronchial epithelial (HBE) cells expressing F508del-CFTR have demonstrated that tezacaftor increases the amount of mature, fully glycosylated (Band C) CFTR protein and enhances chloride transport.

| Cell Type | Treatment | Endpoint | Result | Reference |

| Fischer Rat Thyroid (FRT) cells expressing F508del-CFTR | Tezacaftor (3 µM) | CFTR-mediated Isc (Ussing Chamber) | Significant increase in forskolin-stimulated chloride current | [2] |

| CFBE41o- cells expressing F508del-CFTR | Tezacaftor (18 µM) | Mature F508del-CFTR (Band C) by Western Blot | Significant increase in Band C compared to untreated cells | [3][4] |

| Human Nasal Epithelia (F508del/F508del) | Tezacaftor (3 µM) + Elexacaftor (2 µM) | F508del-CFTR Chloride Channel Function | Restoration to ~62% of Wild-Type CFTR function (in the presence of ivacaftor) | [5][6] |

Clinical Trial Data

Phase 2 and 3 clinical trials have provided robust evidence of the clinical benefits of tezacaftor, primarily in combination with the potentiator ivacaftor.

| Study Phase | Patient Population | Treatment | Primary Endpoint | Result | Reference |

| Phase 2 | F508del/F508del | Tezacaftor (100 mg qd) + Ivacaftor (150 mg q12h) | Change in sweat chloride | -6.04 mmol/L decrease from baseline | [7][8][9][10] |

| Phase 2 | F508del/F508del | Tezacaftor (100 mg qd) + Ivacaftor (150 mg q12h) | Change in ppFEV1 | +3.75 percentage point increase from baseline | [7][8][9][10] |

| Phase 3 (EVOLVE) | F508del/F508del | Tezacaftor (100 mg qd) + Ivacaftor (150 mg q12h) | Absolute change in ppFEV1 | 4.0 percentage point improvement vs. placebo | [7] |

| Phase 3 (EXPAND) | F508del/Residual Function | Tezacaftor (100 mg qd) + Ivacaftor (150 mg q12h) | Absolute change in ppFEV1 | 6.8 percentage point improvement vs. placebo |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effect of this compound on F508del-CFTR.

Western Blot Analysis of CFTR Maturation

This assay is used to quantify the amount of immature (Band B) and mature (Band C) F508del-CFTR protein. An increase in the Band C to Band B ratio indicates improved protein folding and trafficking.

Protocol:

-

Cell Culture and Treatment: Culture human bronchial epithelial cells (e.g., CFBE41o-) expressing F508del-CFTR to confluence. Treat cells with varying concentrations of this compound or vehicle control for 24-48 hours at 37°C.

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 30-50 µg of total protein per lane on a 6-8% Tris-glycine polyacrylamide gel.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against CFTR overnight at 4°C. Following washing with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence detection system.

-

Quantification: Densitometry analysis is performed to quantify the intensity of Band B and Band C.

Caption: Workflow for Western Blot analysis of CFTR maturation.

Ussing Chamber Assay for CFTR-Mediated Chloride Transport

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. This assay directly quantifies CFTR-mediated chloride secretion.

Protocol:

-

Cell Culture: Culture primary human bronchial epithelial cells from CF patients on permeable supports at an air-liquid interface to form a differentiated, polarized monolayer. Treat with this compound for 24-48 hours prior to the experiment.

-

Chamber Setup: Mount the permeable supports in an Ussing chamber. Bathe the apical and basolateral surfaces with appropriate Krebs-bicarbonate Ringer solutions. Maintain the temperature at 37°C and bubble with 95% O2/5% CO2.

-

Measurement: Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).

-

Pharmacological Modulation:

-

Add amiloride to the apical solution to block sodium channels.

-

Add a CFTR agonist (e.g., forskolin) to the apical solution to activate CFTR.

-

Add a CFTR potentiator (e.g., ivacaftor) to the apical solution to enhance channel gating.

-

Add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.

-

-

Data Analysis: Calculate the change in Isc in response to each pharmacological agent.

Caption: Workflow for Ussing Chamber assay of CFTR function.

FLIPR Membrane Potential Assay

This high-throughput assay measures changes in cell membrane potential as an indicator of CFTR channel activity.

Protocol:

-

Cell Plating: Plate HEK-293 cells stably expressing F508del-CFTR in 96- or 384-well black, clear-bottom plates and grow to confluence. Treat with this compound for 24 hours.

-

Dye Loading: Wash cells with a chloride-free buffer and then incubate with a membrane potential-sensitive fluorescent dye in chloride-free buffer for 30-60 minutes at 37°C.

-

Assay: Place the plate in a fluorometric imaging plate reader (FLIPR).

-

Pharmacological Additions:

-

Establish a baseline fluorescence reading.

-

Add a CFTR agonist (e.g., forskolin) and a potentiator (e.g., ivacaftor) to stimulate CFTR-mediated chloride efflux, which causes membrane depolarization and an increase in fluorescence.

-

Add a CFTR inhibitor to quench the fluorescence.

-

-

Data Analysis: The change in fluorescence intensity is proportional to the CFTR channel activity.

Caption: Workflow for FLIPR membrane potential assay.

Conclusion

This compound (tezacaftor) is a significant advancement in the treatment of cystic fibrosis for individuals with the F508del mutation. As a Type I corrector, it directly addresses the underlying protein folding defect, leading to increased trafficking of functional CFTR to the cell surface. This technical guide has provided a comprehensive overview of its mechanism of action, supported by quantitative data from both preclinical and clinical studies. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers and drug development professionals working to further understand and build upon the therapeutic potential of CFTR modulators. The continued investigation into the precise molecular interactions of this compound and its synergistic effects with other modulators will be crucial for the development of even more effective therapies for cystic fibrosis.

References

- 1. Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extracellular phosphate enhances the function of F508del-CFTR rescued by CFTR correctors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. The rescue of F508del-CFTR by elexacaftor/tezacaftor/ivacaftor (Trikafta) in human airway epithelial cells is underestimated due to the presence of ivacaftor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atsjournals.org [atsjournals.org]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and Phe508del and a Residual Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of TAK-661 (Tezacaftor) Interaction with CFTR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystic Fibrosis (CF) is a life-limiting genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, F508del, leads to protein misfolding and premature degradation. CFTR modulators, particularly correctors, have revolutionized CF treatment by targeting the underlying protein defect. This technical guide provides an in-depth structural and functional analysis of the interaction between TAK-661 (tezacaftor, VX-661) and the CFTR protein. We detail the molecular mechanism, binding site, and allosteric effects of this Type I corrector, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development in this domain.

Introduction to CFTR and the Role of this compound

The CFTR protein is a cAMP-activated and ATP-gated anion channel primarily responsible for transporting chloride and bicarbonate ions across the apical membrane of epithelial cells.[1] Its proper function is critical for maintaining electrolyte and fluid balance in various organs, including the lungs and digestive system. Mutations in the CFTR gene disrupt this function, leading to the multisystemic symptoms of CF.

The most common mutation, a deletion of phenylalanine at position 508 (F508del), causes severe misfolding of the CFTR protein. This defect prevents its proper processing through the endoplasmic reticulum (ER) and Golgi apparatus, leading to its degradation and a significant reduction in the number of functional channels at the cell surface.

CFTR modulators are small molecules designed to rescue the function of mutant CFTR. They are broadly classified as:

-

Correctors : Improve the folding, processing, and trafficking of mutant CFTR to the cell surface.

-

Potentiators : Enhance the channel gating function (open probability) of CFTR at the cell membrane.

This compound (tezacaftor) is a second-generation CFTR corrector, classified as a Type I corrector.[2] It is a key component of the highly effective combination therapies Symdeko® (tezacaftor/ivacaftor) and Trikafta® (elexacaftor/tezacaftor/ivacaftor).[1] Tezacaftor was developed to offer an improved safety profile over its predecessor, lumacaftor, particularly concerning drug-drug interactions.[3] It acts by facilitating the cellular processing of F508del-CFTR, thereby increasing the quantity of the protein at the cell surface where its function can be enhanced by a potentiator.[3]

Structural Basis of the this compound and CFTR Interaction

The precise mechanism of action for this compound has been elucidated through cryogenic electron microscopy (cryo-EM), which has provided high-resolution structures of CFTR in complex with the drug.[4][5]

The this compound Binding Site

Cryo-EM studies have revealed that this compound and the related Type I corrector lumacaftor bind to the same location on CFTR: a hydrophobic pocket within the first transmembrane domain (TMD1).[2][4][5] This binding site is strategically located at the protein-lipid interface and is formed by the convergence of four transmembrane helices (TMH1, TMH2, TMH3, and TMH6).[6]

The binding of this compound stabilizes this thermodynamically unstable domain during the early stages of CFTR biogenesis.[4] This chaperone-like action prevents the misfolded protein from being targeted for premature degradation and promotes its correct assembly and trafficking to the plasma membrane.[4]

Key interactions include:

-

The 1-(2,2-difluorobenzo[d][1][7]dioxol-5-yl)cyclopropane-1-carboxamide (BCC) headgroup of tezacaftor inserts into the hydrophobic pocket.[4][6]

-

The polar region of the molecule is exposed at the protein/lipid interface and forms a hydrogen bond with residue R74.[4][8]

Allosteric Mechanism of Correction

The binding of this compound to TMD1 confers stability that is allosterically transmitted to other domains, particularly the first nucleotide-binding domain (NBD1), where the F508del mutation resides.[4] By stabilizing the TMD1 structure early in protein synthesis, this compound rescues the folding defects in NBD1, allowing for proper domain-domain assembly (e.g., between NBD1 and the intracellular loops ICL1 and ICL4) that is critical for CFTR maturation.[2] This allosteric correction mechanism explains why this compound is effective for F508del and has shown potential for rescuing other rare misprocessing mutations located in different domains of the CFTR protein.[9]

Quantitative Data on this compound-CFTR Interaction

The following tables summarize key quantitative data characterizing the efficacy of this compound in rescuing F508del-CFTR function, primarily derived from studies using human bronchial epithelial (HBE) cell lines. Direct binding affinity (Kd) data for this compound to full-length CFTR is limited in the literature, as its interaction is primarily characterized by functional rescue endpoints.

| Parameter | Cell Line | Condition | Value | Reference |

| EC₅₀ (F508del-CFTR Correction) | CFBE41o- | This compound (tezacaftor) monotherapy | ~1.1 µM | [10] |

| EC₅₀ (F508del-CFTR Correction) | CFBE41o- | In the presence of 3 µM this compound (tezacaftor) | ~0.28 µM (for VX-445) | [9] |

| Binding to Isolated Domain | F508del–NBD1-1S | Saturation not reached up to 200 µM, suggesting weak/unspecific interaction with the isolated NBD1 domain. This is consistent with its primary binding site being in TMD1. | N/A | [9] |

Table 1: Potency and Binding Characteristics of this compound (Tezacaftor).

| Treatment | Cell Model | Endpoint | Result | Reference |

| This compound (3 µM) + VX-445 (2 µM) | CFBE41o- (F508del) | Plasma Membrane (PM) Density vs. Wild-Type (WT) | ~45% of WT | [9] |

| This compound + VX-445 + VX-770 (Trikafta) | F508del/F508del Nasal Epithelia | Chloride Channel Function vs. Wild-Type (WT) | ~62% of WT | [9] |

| This compound + VX-809 (Lumacaftor) | CFBE41o- (F508del) | PM Density vs. Monotherapy | No additive effect | [9] |

Table 2: Functional Rescue Efficacy of this compound (Tezacaftor) in Combination Therapies.

Experimental Protocols and Workflows

The structural and functional analysis of this compound's interaction with CFTR relies on a suite of sophisticated biophysical and cellular assays.

Key Experimental Methodologies

Cryo-Electron Microscopy (Cryo-EM) for Structural Determination:

-

Protein Expression and Purification: Human CFTR (often with stabilizing mutations like E1371Q to lock it in a specific conformational state) is expressed in a suitable system (e.g., HEK293 cells). The protein is solubilized from membranes using detergents (e.g., digitonin) and purified via affinity chromatography.

-

Complex Formation: Purified CFTR is incubated with a saturating concentration of this compound (tezacaftor) and other relevant ligands, such as ATP, to achieve a homogenous conformational state.

-

Grid Preparation and Freezing: The protein-drug complex solution is applied to EM grids, blotted to create a thin film, and plunge-frozen in liquid ethane. This vitrification process traps the particles in their native state.[5]

-

Data Collection: The frozen grids are imaged in a transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. Thousands of movies of the particles are collected.

-

Image Processing and 3D Reconstruction: The movies are processed to correct for motion, and individual particle images are picked. These 2D images are then classified and aligned to reconstruct a high-resolution 3D map of the CFTR-drug complex using software like RELION or CryoSPARC.

-

Model Building and Refinement: An atomic model of the complex is built into the resulting EM density map and refined to yield the final structure.[11]

Ussing Chamber Assay for Ion Transport:

-

Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients are cultured on permeable supports until they form a polarized, differentiated monolayer with high transepithelial electrical resistance.

-

Corrector Incubation: The apical and basolateral surfaces of the cell monolayers are incubated with this compound (e.g., 3 µM for 24-48 hours at 37°C) to allow for CFTR correction and trafficking.

-

Measurement: The permeable support is mounted in an Ussing chamber. The short-circuit current (Isc), a measure of net ion transport, is recorded.

-

CFTR Activation: A cAMP agonist cocktail (e.g., forskolin and IBMX) is added to activate CFTR. Subsequently, a potentiator (e.g., ivacaftor/VX-770) is added to maximize channel gating.

-

Inhibition: A CFTR-specific inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-dependent. The change in Isc reflects the level of functional CFTR at the cell surface.

Western Blotting for CFTR Maturation:

-

Cell Lysis and Protein Extraction: Cells treated with or without this compound are lysed, and total protein is extracted.

-

SDS-PAGE and Transfer: Protein lysates are separated by molecular weight using SDS-polyacrylamide gel electrophoresis and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is probed with a primary antibody specific to CFTR. This allows for the visualization of two distinct forms of the protein:

-

Band B (~150 kDa): The core-glycosylated, immature form resident in the ER.

-

Band C (~170 kDa): The complex-glycosylated, mature form that has trafficked through the Golgi.

-

-

Analysis: An effective corrector like this compound will show a significant increase in the intensity of Band C relative to Band B, indicating successful protein maturation and trafficking.

Visualization of Workflows and Pathways

Caption: A typical experimental workflow for evaluating a CFTR corrector like this compound.

Caption: The primary signaling pathway for CFTR channel activation.

References

- 1. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Scientists Figure Out How Tezacaftor, Lumacaftor Interact With CFTR [fibrosis231.rssing.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural identification of a hotspot on CFTR for potentiation - PMC [pmc.ncbi.nlm.nih.gov]

Early-phase clinical trial data for TAK-661

An In-Depth Technical Guide to the Early-Phase Clinical Data of Tezacaftor (VX-661)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical trial data for Tezacaftor (VX-661), a second-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector. The information presented herein is intended for an audience with a professional background in biomedical research and drug development.

Introduction

Cystic fibrosis (CF) is an autosomal recessive genetic disorder resulting from mutations in the CFTR gene. These mutations lead to the production of a dysfunctional CFTR protein, a chloride and bicarbonate channel located on the apical membrane of epithelial cells. The most common mutation, F508del, causes the CFTR protein to misfold and be prematurely degraded, preventing its trafficking to the cell surface. Tezacaftor (VX-661) is a small molecule corrector designed to address this primary defect by improving the processing and trafficking of the F508del-CFTR protein to the cell membrane. In clinical practice, it is often used in combination with a CFTR potentiator, such as ivacaftor, which enhances the channel's opening probability once it is on the cell surface.

Mechanism of Action

Tezacaftor acts as a CFTR corrector by directly binding to the misfolded F508del-CFTR protein. This interaction helps to stabilize the protein structure, facilitating its proper folding and subsequent trafficking through the endoplasmic reticulum and Golgi apparatus to the plasma membrane. By increasing the quantity of CFTR protein at the cell surface, Tezacaftor lays the groundwork for potentiators to effectively increase ion channel function.

Signaling Pathway of CFTR Correction by Tezacaftor

The following diagram illustrates the mechanism of action of Tezacaftor in the context of F508del-CFTR protein processing.

Quantitative Data from Early-Phase Clinical Trials

The following tables summarize the key quantitative data from early-phase clinical studies of Tezacaftor (VX-661), primarily focusing on its use in combination with Ivacaftor.

Table 1: Pharmacokinetics of Tezacaftor (VX-661)

| Parameter | Value | Conditions |

| Tmax (Median Time to Peak Concentration) | 3 hours | In combination with Ivacaftor.[1] |

| Protein Binding | ~99% | Primarily to albumin.[2] |

| Metabolism | Extensive | Primarily by CYP3A4 and CYP3A5.[3] |

| Major Metabolites | M1, M2, M5 | M1 is pharmacologically active.[3] |

| Elimination | Feces | [3] |

Table 2: Safety and Tolerability of Tezacaftor (VX-661) in Combination with Ivacaftor

| Adverse Event Profile | Details | Reference |

| Overall Incidence | Similar to placebo in Phase 3 trials. | [4] |

| Common Adverse Events | Infective pulmonary exacerbation, cough, headache, nasopharyngitis. | [4] |

| Serious Adverse Events | Generally low incidence and comparable to placebo. | [5] |

| Discontinuation due to Adverse Events | Low rates reported in clinical trials. | [5] |

Table 3: Efficacy of Tezacaftor (VX-661) in Combination with Ivacaftor (Phase 2/3 Data)

| Efficacy Endpoint | Result | Patient Population | Reference |

| Absolute Change in ppFEV1 | +4.0 percentage points vs. placebo | F508del homozygous (Phase 3) | [4] |

| Absolute Change in ppFEV1 | +6.8 percentage points vs. placebo | F508del/residual function mutation (Phase 3) | [6] |

| Absolute Change in Sweat Chloride | -9.5 mmol/L vs. placebo | F508del homozygous (Phase 3) | |

| Reduction in Pulmonary Exacerbations | 35% reduction vs. placebo | F508del homozygous (Phase 3) | [4] |

Experimental Protocols

The evaluation of CFTR modulators like Tezacaftor relies on a series of specialized in vitro and ex vivo assays to determine their efficacy in restoring CFTR protein function. Below are detailed methodologies for key experiments.

Western Blotting for CFTR Protein Maturation

Objective: To qualitatively and quantitatively assess the effect of Tezacaftor on the maturation of the F508del-CFTR protein. This is observed by the shift from the core-glycosylated immature form (Band B, ~150 kDa) to the complex-glycosylated mature form (Band C, ~170 kDa).[7]

Methodology:

-

Cell Culture and Treatment: Human bronchial epithelial (HBE) cells expressing F508del-CFTR are cultured to confluence. The cells are then incubated with varying concentrations of Tezacaftor or a vehicle control for 24-48 hours at 37°C.

-

Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.[8]

-

Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) assay.[8]

-

SDS-PAGE: Equal amounts of protein (30-50 µg) are mixed with Laemmli sample buffer and separated on a 6-8% Tris-glycine polyacrylamide gel.[8]

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[8]

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[8]

-

The membrane is incubated overnight at 4°C with a primary antibody specific for CFTR.[8]

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]

-

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry is performed to quantify the intensities of Band B and Band C, and the ratio of C/(B+C) is calculated to determine the maturation efficiency.[8]

Ussing Chamber Assay for CFTR-Mediated Ion Transport

Objective: To measure the effect of Tezacaftor on CFTR-dependent chloride secretion across a polarized epithelial monolayer.

Methodology:

-

Cell Culture: HBE cells expressing F508del-CFTR are seeded on permeable supports and cultured until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed. Cells are pre-treated with Tezacaftor.

-

Chamber Setup: The permeable support is mounted in an Ussing chamber, separating the apical and basolateral compartments, which are filled with a physiological Ringer's solution and maintained at 37°C, gassed with 95% O₂/5% CO₂.[9]

-

Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is measured.

-

Pharmacological Modulation:

-

Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

-

Forskolin (an adenylyl cyclase activator) and IBMX (a phosphodiesterase inhibitor) are added to increase intracellular cAMP and activate CFTR.

-

A CFTR potentiator (e.g., Ivacaftor) is often added to maximize the current.

-

A CFTR-specific inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-dependent.[10]

-

-

Data Analysis: The change in Isc upon stimulation with forskolin and other agents is calculated to quantify the level of CFTR-mediated chloride secretion.

Iodide Efflux Assay for CFTR Channel Function

Objective: To provide a functional readout of CFTR channel activity at the plasma membrane by measuring the rate of iodide efflux from cells.

Methodology:

-

Cell Culture and Treatment: Fischer Rat Thyroid (FRT) cells or other suitable cell lines expressing F508del-CFTR are grown in multi-well plates and treated with Tezacaftor.

-

Iodide Loading: Cells are incubated in an iodide-loading buffer (e.g., PBS with NaI) for 1 hour at 37°C.

-

Washing: The loading buffer is removed, and the cells are washed with an efflux buffer (iodide-free) to remove extracellular iodide.

-

Stimulation and Measurement:

-

The efflux is initiated by adding the efflux buffer. Aliquots of the buffer are collected at timed intervals (e.g., every minute).

-

After a baseline is established, a stimulation cocktail containing forskolin and a potentiator is added to activate CFTR.

-

The concentration of iodide in the collected aliquots is measured using an iodide-selective electrode.[2]

-

-

Data Analysis: The rate of iodide efflux is calculated and plotted over time. The peak rate of efflux after stimulation is used as a measure of CFTR channel function.[2]

Experimental Workflow

The following diagram outlines a typical preclinical to clinical workflow for the evaluation of a CFTR corrector like Tezacaftor.

References

- 1. CFTR Folding Consortium: Methods Available for Studies of CFTR Folding and Correction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Ussing Chamber Studies [bio-protocol.org]

- 5. cysticfibrosis.org.uk [cysticfibrosis.org.uk]

- 6. cff.org [cff.org]

- 7. cff.org [cff.org]

- 8. benchchem.com [benchchem.com]

- 9. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. physiologicinstruments.com [physiologicinstruments.com]

The Role of TAK-661 (Tezacaftor) in Enhancing CFTR Protein Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] The most prevalent mutation, F508del, leads to misfolding of the CFTR protein, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation, thereby preventing its transit to the plasma membrane where it would normally function as a chloride and bicarbonate channel.[1][2] TAK-661, also known as Tezacaftor (VX-661), is a small molecule CFTR corrector designed to address this primary defect.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in the field of CF drug discovery and development.

Tezacaftor is classified as a Type I CFTR corrector.[5] Its primary mechanism involves binding to the first membrane-spanning domain (MSD1) of the CFTR protein.[5] This binding stabilizes the protein, facilitating its proper folding and subsequent trafficking from the ER to the Golgi apparatus and ultimately to the cell surface.[3][4] By increasing the amount of functional CFTR protein at the plasma membrane, Tezacaftor helps to restore chloride ion transport.[3] Clinical and preclinical studies have demonstrated that Tezacaftor, particularly in combination with other CFTR modulators, significantly improves clinical outcomes for individuals with specific CFTR mutations.[6][7]

Quantitative Data on the Efficacy of this compound (Tezacaftor)

The efficacy of Tezacaftor (VX-661) has been extensively evaluated in clinical trials, primarily in combination with the potentiator Ivacaftor (VX-770) and the second-generation corrector Elexacaftor (VX-445). The following tables summarize key quantitative data from these studies, focusing on improvements in lung function (percent predicted forced expiratory volume in 1 second, ppFEV1) and sweat chloride concentration, a direct measure of CFTR function.

| Table 1: Efficacy of Tezacaftor in Combination with Ivacaftor in Patients Homozygous for F508del-CFTR | ||

| Parameter | Treatment Group | Mean Change from Baseline |

| Absolute Change in ppFEV1 | Tezacaftor/Ivacaftor | +4.0 percentage points |

| Placebo | - | |

| Absolute Change in Sweat Chloride | Tezacaftor/Ivacaftor | -9.5 mmol/L |

| Placebo | - |

Data from Phase 3 clinical trials.[6]

| Table 2: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor in Patients Homozygous for F508del-CFTR | ||

| Parameter | Treatment Group | Least Squares Mean Difference from Tezacaftor/Ivacaftor |

| Absolute Change in ppFEV1 | Elexacaftor/Tezacaftor/Ivacaftor | +10.0 percentage points |

| Absolute Change in Sweat Chloride | Elexacaftor/Tezacaftor/Ivacaftor | -45.1 mmol/L |

| CFQ-R Respiratory Domain Score | Elexacaftor/Tezacaftor/Ivacaftor | +17.4 points |

Data from a Phase 3, randomized, double-blind, active-controlled trial.[7]

| Table 3: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor in Patients with One F508del Allele | ||

| Parameter | Treatment Group | Mean Improvement |

| Absolute Change in ppFEV1 | Elexacaftor/Tezacaftor/Ivacaftor | 10.29% |

| CFQ-R Respiratory Domain Score | Elexacaftor/Tezacaftor/Ivacaftor | 14.59 points |

Data from a meta-analysis of randomized controlled trials.[3]

Experimental Protocols

Western Blotting for CFTR Protein Expression and Maturation

This protocol is used to assess the levels of immature (Band B, core-glycosylated, ER-resident) and mature (Band C, complex-glycosylated, post-Golgi) CFTR protein. An increase in the Band C to Band B ratio indicates improved trafficking.

Materials:

-

Cell lysis buffer (RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels (6% acrylamide)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary anti-CFTR antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer. Do not boil the samples; instead, heat at 37°C for 15-30 minutes.

-

SDS-PAGE: Separate the protein lysates on a 6% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.

-

Analysis: Quantify the intensity of Band B (~150-160 kDa) and Band C (~170-180 kDa).

Short-Circuit Current (Isc) Measurement in Ussing Chambers

This functional assay measures ion transport across an epithelial monolayer, providing a direct assessment of CFTR channel activity at the cell surface.

Materials:

-

Polarized epithelial cells grown on permeable supports (e.g., Transwell inserts)

-

Ussing chamber system with electrodes

-

Ringer's solution

-

CFTR activators (e.g., Forskolin, IBMX)

-

CFTR potentiator (e.g., Ivacaftor)

-

CFTR inhibitor (e.g., CFTRinh-172)

Procedure:

-

Cell Culture: Culture epithelial cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

-

Ussing Chamber Setup: Mount the permeable support in the Ussing chamber, separating the apical and basolateral chambers, each filled with Ringer's solution.

-

Baseline Measurement: Measure the baseline short-circuit current (Isc).

-

ENaC Inhibition: Add a sodium channel blocker (e.g., amiloride) to the apical chamber to inhibit sodium transport.

-

CFTR Activation: Stimulate CFTR-mediated chloride secretion by adding CFTR activators (e.g., forskolin and IBMX) to the apical or basolateral chamber.

-

CFTR Potentiation: Add a CFTR potentiator (e.g., ivacaftor) to the apical chamber to measure the maximal CFTR activity.

-

CFTR Inhibition: Add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.

-

Data Analysis: Calculate the change in Isc in response to each compound.

Cell Surface Biotinylation Assay for CFTR Trafficking

This assay specifically labels and quantifies proteins present at the cell surface, providing a direct measure of CFTR trafficking to the plasma membrane.